![molecular formula C14H14N2O5 B047780 (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester CAS No. 112345-98-9](/img/structure/B47780.png)
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester, also known as NPH-1, is a chemical compound that has gained significant attention in scientific research due to its potential as an enzyme inhibitor. This compound is a derivative of bicyclic β-lactam and has been found to be effective against a variety of enzymes, making it a promising candidate for drug discovery.
Mecanismo De Acción
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester works by irreversibly binding to the active site of enzymes, inhibiting their activity. The β-lactam ring of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester mimics the structure of the substrate of the enzyme, allowing it to bind to the enzyme's active site. Once bound, the β-lactam ring undergoes hydrolysis, forming a covalent bond with the enzyme and permanently inactivating it.
Efectos Bioquímicos Y Fisiológicos
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been shown to have a significant impact on the biochemical and physiological processes of cells. The inhibition of β-lactamase by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of bacterial infections, as it prevents the breakdown of β-lactam antibiotics. The inhibition of acetylcholinesterase by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of Alzheimer's disease, as it prevents the breakdown of acetylcholine, a neurotransmitter involved in memory and learning. The inhibition of dipeptidyl peptidase-IV by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of type-2 diabetes, as it increases the levels of incretin hormones, which stimulate insulin secretion. The inhibition of cancer cells by (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has potential therapeutic applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has several advantages for lab experiments, including its high yield synthesis method, its effectiveness against a variety of enzymes, and its potential therapeutic applications. However, there are also limitations to its use in lab experiments, including its irreversibility, which makes it difficult to study the effects of enzyme inhibition over time, and its potential toxicity, which requires careful handling.
Direcciones Futuras
There are several future directions for research on (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester. One area of research is the optimization of its effectiveness against specific enzymes, which could lead to the development of more targeted therapies. Another area of research is the development of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester analogs with improved properties, such as increased stability and reduced toxicity. Finally, the potential use of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester in combination therapies with other drugs is an area of research that could lead to new treatment options for a variety of diseases.
Métodos De Síntesis
The synthesis of (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester involves the reaction of 4-nitrophenylmethyl chloride with (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid in the presence of a base. The reaction yields (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester as a white crystalline solid with a high yield. The synthesis method has been optimized for large-scale production, making (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester readily available for scientific research.
Aplicaciones Científicas De Investigación
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has been extensively studied for its potential as an enzyme inhibitor. It has been found to be effective against a variety of enzymes, including β-lactamase, acetylcholinesterase, and dipeptidyl peptidase-IV. The inhibition of these enzymes has potential therapeutic applications in the treatment of bacterial infections, Alzheimer's disease, and type-2 diabetes, respectively. (2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester has also been shown to be effective against cancer cells, making it a promising candidate for cancer treatment.
Propiedades
Número CAS |
112345-98-9 |
|---|---|
Nombre del producto |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester |
Fórmula molecular |
C14H14N2O5 |
Peso molecular |
290.27 g/mol |
Nombre IUPAC |
(4-nitrophenyl)methyl (2S,5R)-7-oxo-1-azabicyclo[3.2.0]heptane-2-carboxylate |
InChI |
InChI=1S/C14H14N2O5/c17-13-7-11-5-6-12(15(11)13)14(18)21-8-9-1-3-10(4-2-9)16(19)20/h1-4,11-12H,5-8H2/t11-,12+/m1/s1 |
Clave InChI |
PLSFYPSJISYVHT-NEPJUHHUSA-N |
SMILES isomérico |
C1C[C@H](N2[C@H]1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES |
C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1CC(N2C1CC2=O)C(=O)OCC3=CC=C(C=C3)[N+](=O)[O-] |
Sinónimos |
(2S,5R)-7-Oxo-1-azabicyclo[3.2.0]heptane-2-carboxylic acid (4-nitrophenyl)methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



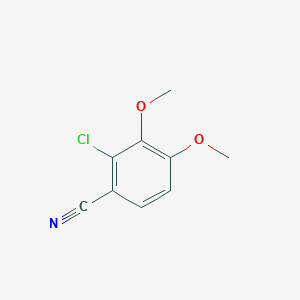
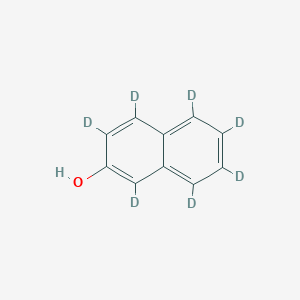
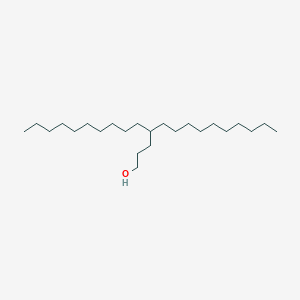
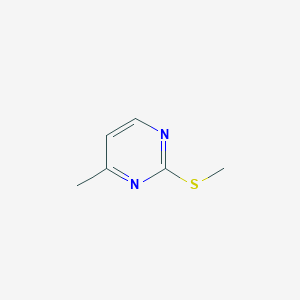
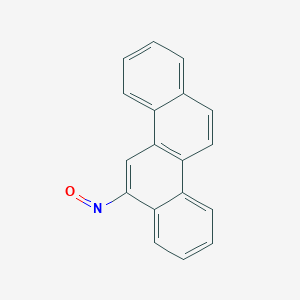
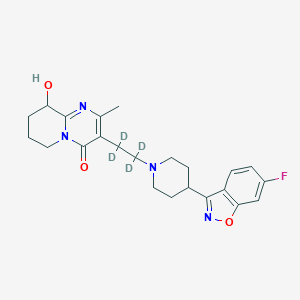
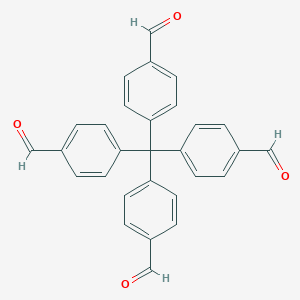
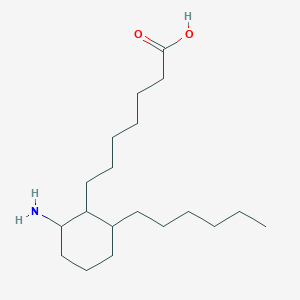

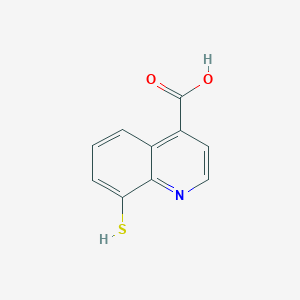


![3-[5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide;hydrochloride](/img/structure/B47730.png)
